3-Methyl-4-(pyridin-3-yl)butan-2-ol
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Overview
Description
3-Methyl-4-(pyridin-3-yl)butan-2-ol is an organic compound with the molecular formula C10H15NO It features a pyridine ring substituted at the 3-position with a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-4-(pyridin-3-yl)butan-2-ol involves the Sonogashira coupling reaction. This reaction typically uses a palladium catalyst (Pd(PPh3)2Cl2) and a copper co-catalyst (CuI) to couple 3-iodopyridine with 2-methyl-3-butyn-2-ol. The reaction is carried out in a solvent mixture of tetrahydrofuran (THF) and triethylamine (Et3N) under an argon atmosphere at room temperature. The resulting product is then purified using silica gel flash column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction provides a scalable approach. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(pyridin-3-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-Methyl-4-(pyridin-3-yl)butan-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-4-(pyridin-3-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(pyridin-3-yl)butan-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol: Similar structure but with an alkyne group instead of an alcohol.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: Contains a ketone group instead of an alcohol.
Uniqueness
3-Methyl-4-(pyridin-3-yl)butan-2-ol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-methyl-4-pyridin-3-ylbutan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-8(9(2)12)6-10-4-3-5-11-7-10/h3-5,7-9,12H,6H2,1-2H3 |
InChI Key |
ZANPTMBNPHBMBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=CC=C1)C(C)O |
Origin of Product |
United States |
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